chemical structure of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
chemical structure of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
Introduction
N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a substituted benzenesulfonamide, a class of organic compounds recognized for its significant and diverse biological activities. The benzenesulfonamide scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents, including carbonic anhydrase inhibitors, anticancer drugs, and antimicrobial agents.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, detailing its synthesis, rigorous structural characterization, and its context within modern chemical and biological research. By presenting not just the protocols but the underlying chemical principles, this document serves as a practical and educational resource for scientists working with this and related molecular frameworks.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of any scientific investigation. N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is identified by the CAS Registry Number 134187-80-7.[3] Its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide | ChemSrc[3] |
| CAS Number | 134187-80-7 | ChemSrc[3] |
| Molecular Formula | C₁₃H₁₈N₂O₄S | ChemSrc[3] |
| Molecular Weight | 298.36 g/mol | ChemSrc[3] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)[O-] | ChemSrc[3] |
| InChIKey | MTTBINMZDLWGLQ-UHFFFAOYSA-N | ChemSrc[3] |
The molecule's structure incorporates a toluyl backbone, substituted with a nitro group and a sulfonamide moiety, the latter of which is further functionalized with a cyclohexyl group.
Caption: Chemical Structure of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.
Retrosynthetic Analysis and Strategy
The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is logically approached via a two-step process. This strategy involves the initial preparation of a reactive sulfonyl chloride intermediate, which is subsequently coupled with the desired amine.
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Step 1: Electrophilic Aromatic Substitution: The process begins with the chlorosulfonation of 2-nitrotoluene. This reaction introduces the sulfonyl chloride group onto the aromatic ring, yielding 4-methyl-3-nitrobenzenesulfonyl chloride. The regioselectivity is directed by the existing methyl and nitro groups.
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Step 2: Nucleophilic Acyl Substitution: The resulting sulfonyl chloride is a potent electrophile. It readily reacts with cyclohexylamine, a nucleophile, to form the stable sulfonamide bond, affording the final product. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Caption: Two-step synthetic workflow for the target compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the target compound. These procedures are designed to be self-validating by including checkpoints and purification steps that ensure the integrity of the intermediates and the final product.
Synthesis of 4-methyl-3-nitrobenzenesulfonyl chloride (Intermediate 1)
This procedure is adapted from established methods for the chlorosulfonation of substituted aromatic compounds.[4]
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Rationale: 2-Nitrotoluene is used as the starting material. Chlorosulfonic acid serves as both the sulfonating agent and the source of chlorine. The reaction is an electrophilic aromatic substitution. Temperature control is critical; the initial dropwise addition is performed at a low temperature to manage the highly exothermic reaction, while subsequent heating drives the reaction to completion. The final quench in ice water causes the less soluble sulfonyl chloride product to precipitate while also safely neutralizing any remaining chlorosulfonic acid.
-
Step-by-Step Protocol:
-
To a flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber, add chlorosulfonic acid (4.6 molar equivalents).
-
Cool the flask in an ice-water bath to below 10°C.
-
Slowly add 2-nitrotoluene (1.0 molar equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.[4]
-
After the addition is complete, remove the ice bath and stir the mixture at 40°C for 1 hour.
-
Slowly heat the reaction mixture to 105°C and maintain this temperature for 6 hours to ensure complete reaction.[4]
-
Cool the mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly and carefully add the reaction mixture dropwise to the ice water. This step is highly exothermic and releases HCl gas.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the resulting solid, 4-methyl-3-nitrobenzenesulfonyl chloride, under vacuum. This intermediate is sensitive to moisture and should be used promptly or stored in a desiccator.[5]
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Synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (Target Compound)
This procedure employs the previously synthesized sulfonyl chloride and couples it with cyclohexylamine.
-
Rationale: This is a classic nucleophilic substitution reaction. The nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[5] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl produced during the reaction.[6][7] This neutralization prevents the protonation of the cyclohexylamine reactant, which would render it non-nucleophilic, and drives the equilibrium towards the product. The workup sequence is designed to remove unreacted starting materials and the base, followed by purification via recrystallization.
-
Step-by-Step Protocol:
-
Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 molar equivalents) to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add cyclohexylamine (1.05 molar equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove triethylamine and excess cyclohexylamine), water, and saturated sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.
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Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. This multi-faceted approach ensures the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While an experimental spectrum is definitive, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus.
| Predicted ¹H NMR Shifts | Multiplicity | Integration | Assignment & Rationale |
| ~8.2-8.4 ppm | d | 1H | Aromatic H ortho to NO₂ |
| ~7.8-8.0 ppm | dd | 1H | Aromatic H between SO₂NHR and NO₂ |
| ~7.5-7.7 ppm | d | 1H | Aromatic H ortho to CH₃ |
| ~4.8-5.2 ppm | br s | 1H | N-H proton (exchangeable, may vary) |
| ~3.1-3.4 ppm | m | 1H | Cyclohexyl CH-N |
| ~2.6 ppm | s | 3H | Ar-CH₃ |
| ~1.0-2.0 ppm | m | 10H | Cyclohexyl CH₂ groups |
| Predicted ¹³C NMR Shifts | Assignment & Rationale |
| ~148-150 ppm | Aromatic C-NO₂ |
| ~138-142 ppm | Aromatic quaternary carbons |
| ~130-135 ppm | Aromatic CH carbons |
| ~122-128 ppm | Aromatic CH carbons |
| ~55-58 ppm | Cyclohexyl C-N |
| ~32-35 ppm | Cyclohexyl carbons beta to N |
| ~24-27 ppm | Cyclohexyl carbons gamma and delta to N |
| ~20-22 ppm | Ar-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (C₁₃H₁₈N₂O₄S), the expected monoisotopic mass is 298.10 Da.
-
Technique: Electrospray Ionization (ESI) is a common technique for this class of molecules.
-
Expected Ions:
-
[M+H]⁺: 299.11 m/z (Protonated molecule)
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[M+Na]⁺: 321.09 m/z (Sodium adduct)
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[M+NH₄]⁺: 316.13 m/z (Ammonium adduct, common with ammonium acetate buffer)[8]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration |
| ~3300-3250 | Medium | N-H Stretch (Sulfonamide) |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2930, ~2850 | Strong | Aliphatic C-H Stretch (Cyclohexyl) |
| ~1530 | Strong | Asymmetric N=O Stretch (Nitro group) |
| ~1350 | Strong | Symmetric N=O Stretch & Asymmetric S=O Stretch (overlap possible) |
| ~1160 | Strong | Symmetric S=O Stretch (Sulfonyl group) |
Relevance in Research and Drug Discovery
While specific biological activity data for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is limited to its inclusion in high-throughput screening campaigns, the broader class of sulfonamides is of immense interest to the scientific community.[3]
-
Established Pharmacophore: The sulfonamide moiety is a cornerstone of medicinal chemistry, known to inhibit dihydropteroate synthase in bacteria, leading to antimicrobial effects.[1]
-
Enzyme Inhibition: A primary and extensively studied role of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases, including glaucoma, epilepsy, and cancer.[2]
-
Anticancer Potential: Many sulfonamide derivatives have been investigated as anticancer agents, acting through mechanisms such as the inhibition of protein kinases or the disruption of tumor-associated metabolic pathways like those regulated by CA IX.[1][2]
N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide has been specifically evaluated in bioassays targeting:
-
Triacylglycerol (TAG) accumulation in algae.[3]
-
Inhibition of ST2 (IL1RL1), a receptor involved in inflammatory and immune responses.[3]
-
Abrogation of the interaction between mutant Huntingtin (mHTT) and Calmodulin (CaM), relevant to Huntington's disease research.[3]
The synthesis and characterization of this specific molecule provide a valuable tool for probing these and other biological systems.
Caption: Relationship between the target compound, its core scaffold, and biological relevance.
Safety and Handling
Proper safety protocols are mandatory when working with this compound and its synthetic intermediates.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations, especially those involving chlorosulfonic acid and organic solvents, should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and dust.[9]
-
Intermediate Hazards: The intermediate 4-methyl-3-nitrobenzenesulfonyl chloride is corrosive and highly sensitive to moisture, reacting to release hydrochloric acid.[5] It should be handled with extreme care under anhydrous conditions.
-
General Hazards: Sulfonamides as a class may cause skin and eye irritation upon contact.[10] Avoid generating dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive, field-proven framework for the synthesis and characterization of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. By detailing the causal logic behind the synthetic strategy and outlining a multi-technique approach to structural verification, this document establishes a robust methodology for researchers. The information presented herein not only enables the reliable preparation and validation of this specific molecule but also situates it within the broader, highly significant context of sulfonamide-based drug discovery, empowering further investigation into its potential therapeutic applications.
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